Propyl hexanoate - d2 Propyl hexanoate - d2
Brand Name: Vulcanchem
CAS No.: 1335401-55-2
VCID: VC0148412
InChI:
SMILES:
Molecular Formula: C9H16D2O2
Molecular Weight: 160.25

Propyl hexanoate - d2

CAS No.: 1335401-55-2

Cat. No.: VC0148412

Molecular Formula: C9H16D2O2

Molecular Weight: 160.25

Purity: 95% min.

* For research use only. Not for human or veterinary use.

Propyl hexanoate - d2 - 1335401-55-2

Specification

CAS No. 1335401-55-2
Molecular Formula C9H16D2O2
Molecular Weight 160.25

Introduction

Chemical Identity and Structure

Propyl hexanoate-d2 (C9H16D2O2) is a deuterium-labeled analog of propyl hexanoate (also known as propyl caproate), where two hydrogen atoms have been substituted with deuterium atoms. This isotopic substitution maintains virtually identical chemical behavior to the non-deuterated compound while providing a distinct mass signature for analytical purposes.

Identification Parameters

ParameterValue
Common NamePropyl hexanoate-d2
CAS Number1335401-55-2
CAS Number (unlabelled)626-77-7
Molecular FormulaC9H16D2O2
Molecular Weight160.255 g/mol
Chemical StructureThe deuterium atoms are typically positioned at the alpha position to the carbonyl group
Assay95% min.
AL Number (Eptes catalog)2134

The compound is an ester formed through the reaction of propanol with hexanoic acid, with deuteration at specific positions. While propyl hexanoate shares the same chemical formula with other esters like methyl octanoate, ethyl heptanoate, and butyl pentanoate (all C9H18O2), the deuterated version (C9H16D2O2) has a unique mass profile due to the presence of two deuterium atoms .

Physical and Chemical Properties

The physical properties of propyl hexanoate-d2 are expected to be similar to those of non-deuterated propyl hexanoate, with minor variations due to the isotope effect. Deuterium substitution typically results in stronger chemical bonds compared to hydrogen, which can influence reaction rates and thermodynamic properties.

Physical Properties

PropertyValue (based on propyl hexanoate)
Physical State (20°C)Liquid
AppearanceColorless to almost colorless clear liquid
Melting PointApproximately -69°C
Boiling PointApproximately 187°C
Flash PointApproximately 52°C
Specific Gravity (20/20)Approximately 0.87
Refractive IndexApproximately 1.41

While these values are based on the non-deuterated compound, propyl hexanoate-d2 would be expected to have very similar physical properties with slight variations due to the isotope effect .

Chemical Behavior

The deuterium substitution typically results in slightly altered reaction kinetics compared to the non-deuterated analog, primarily due to the kinetic isotope effect. This effect can be particularly significant when the deuterium atoms are involved in or adjacent to the reaction center .

Synthesis Methods

The preparation of propyl hexanoate-d2 involves specialized deuteration techniques applied to either propyl hexanoate or its precursors. Several methods for introducing deuterium labels into organic compounds are relevant to the synthesis of propyl hexanoate-d2.

Catalytic H-D Exchange

One of the most promising approaches for the synthesis of propyl hexanoate-d2 is the selective hydrogen-deuterium exchange using a Pd/C-Al-D2O catalytic system. This environmentally benign method offers high selectivity and efficiency:

  • The aluminum reacts with D2O to generate D2 gas in situ

  • The palladium catalyst facilitates the H-D exchange at specific positions

  • The reaction can be tuned to achieve selective deuteration at the alpha position to the carbonyl group

This approach is particularly advantageous as it avoids the use of pressurized deuterium gas, using instead the safer D2O as the deuterium source .

Nanostructured Catalyst Approach

Recent advances in deuteration technology include the use of nanostructured iron catalysts prepared by combining cellulose with iron salts. This method permits selective deuteration of various organic compounds using D2O under hydrogen pressure and represents a potentially scalable approach for the synthesis of deuterated compounds like propyl hexanoate-d2 .

Applications and Uses

Propyl hexanoate-d2 finds applications across various scientific and industrial fields, leveraging both its chemical properties as an ester and its deuterium label as an analytical tool.

Analytical Standards and Tracer Studies

The primary application of propyl hexanoate-d2 is as an analytical standard in mass spectrometry and other analytical techniques. The deuterium label provides a mass difference that allows:

  • Use as an internal standard for quantification of propyl hexanoate in complex matrices

  • Metabolic tracing studies to follow the fate of the compound in biological systems

  • Mechanistic investigations exploiting the kinetic isotope effect to elucidate reaction pathways

Food and Fragrance Research

Based on the properties of the non-deuterated compound, propyl hexanoate-d2 can serve as a valuable tool in food and fragrance research:

  • Tracing the formation and degradation of flavor compounds in food products

  • Studying the perception and bioavailability of fruit flavors (blackberry, pineapple) in complex matrices

  • Investigating the stability and release kinetics of flavor compounds in various formulations

Pharmaceutical Applications

Deuterated compounds have gained increasing importance in pharmaceutical research:

  • As probes for metabolic studies, helping to identify metabolic pathways and potential drug-drug interactions

  • For determining kinetic isotope effects in enzymatic reactions

  • Potentially as active pharmaceutical ingredients themselves, leveraging the kinetic isotope effect to alter drug metabolism and improve pharmacokinetic profiles

Analytical Methods for Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS represents the gold standard for the analysis of propyl hexanoate-d2 and similar compounds:

  • The compound can be separated on various capillary columns (e.g., DB-WAX)

  • Typical GC conditions include temperature programs starting at 40°C and ramping to 250°C

  • Mass spectrometric detection allows for specific identification based on the characteristic fragmentation pattern and the mass shift caused by the deuterium atoms

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable structural information about propyl hexanoate-d2:

  • 1H NMR shows reduced signal intensity at the positions where deuterium substitution has occurred

  • 2H NMR (deuterium NMR) can directly detect and confirm the position of deuterium atoms

  • 13C NMR shows characteristic shifts for carbon atoms bonded to deuterium compared to those bonded to hydrogen

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides an alternative approach for the analysis of propyl hexanoate-d2, particularly useful when dealing with complex matrices or thermal lability:

  • Reversed-phase HPLC using C18 columns with methanol or acetonitrile/water mobile phases

  • Mass spectrometric detection allowing for high sensitivity and selectivity based on the unique mass of the deuterated compound

SupplierProduct InformationStatus
EptesAL number: 2134, Assay: 95% min.Listed as "This product is not available any more"
Other chemical suppliersVarious pack sizes (10 mg, 25 mg, 50 mg, 100 mg)Limited availability

The compound is typically supplied in small quantities suitable for analytical purposes, ranging from 10 mg to 100 mg. Pricing information, when available, indicates that deuterated standards typically command premium prices compared to their non-deuterated counterparts, reflecting the specialized synthesis requirements and niche applications .

Hazard TypeClassification
Signal WordWarning
Hazard StatementsH226: Flammable liquid and vapor
UN NumberUN3272
Transport Class3
Packing GroupIII

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